![molecular formula C27H21N3O4S2 B2385011 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922450-52-0](/img/structure/B2385011.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . These types of compounds have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the yield, melting point, and NMR data of some compounds have been provided .Scientific Research Applications
- Thiazoles have been extensively studied for their antimicrobial properties. This compound may exhibit antibacterial and antifungal effects, making it relevant for combating infections and microbial diseases .
- Thiazole derivatives have shown promise as antitumor and cytotoxic agents. Researchers explore their potential in inhibiting cancer cell proliferation and minimizing side effects .
- Compounds related to thiazoles, including our target compound, have been investigated for their neuroprotective properties. They may play a role in preserving neuronal health and preventing neurodegenerative diseases .
- Thiazoles can act as anti-inflammatory agents. This compound might contribute to reducing inflammation and associated symptoms .
- Thiazole derivatives have been explored for their antiviral activity. Researchers investigate their potential against viral infections .
- Some thiazole-based compounds exhibit diuretic effects, aiding in fluid balance and kidney function .
Antimicrobial Activity
Antitumor and Cytotoxic Potential
Neuroprotective Effects
Anti-Inflammatory Activity
Antiviral Properties
Analgesic Effects
Diuretic Activity
Antioxidant Potential
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and induce changes that lead to their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways leading to their observed biological activities .
Pharmacokinetics
The pharmacokinetics of similar benzothiazole derivatives have been studied .
Result of Action
Benzothiazole derivatives have been known to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The environmental factors can significantly influence the action of similar benzothiazole derivatives .
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S2/c1-36(32,33)23-12-13-24-25(16-23)35-27(29-24)30(18-19-7-6-14-28-17-19)26(31)20-8-5-11-22(15-20)34-21-9-3-2-4-10-21/h2-17H,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWBMQAZUZSMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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